

Cross-reactivity profiling of PROTAC Axl Degrader 1 against the human kinome

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Compound of Interest

Compound Name: PROTAC Axl Degrader 1

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Unveiling the Selectivity of Axl-Targeting PROTACs: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise targeting of therapies is paramount. This guide provides a comparative overview of the cross-reactivity profile of **PROTAC Axl Degrader 1** against the human kinome, contextualized with available data on alternative Axl-targeting PROTACs. While comprehensive kinome scan data for **PROTAC Axl Degrader 1** is not publicly available, this guide summarizes its known biological activity and draws comparisons with other degraders where selectivity data has been published.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. For AxI, a receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance, PROTAC-mediated degradation offers a promising alternative to traditional inhibition. However, the success of a PROTAC hinges not only on its ability to degrade its intended target but also on its selectivity across the entire human kinome to minimize off-target effects and potential toxicities.

PROTAC Axl Degrader 1: Biological Activity

PROTAC Axl Degrader 1 has been shown to be a potent degrader of the Axl receptor tyrosine kinase. Available data indicates its effectiveness in cellular models, although a comprehensive



kinome-wide selectivity profile remains to be published.

Compound	Target	Reported IC50 (Anti- proliferation)	Cell Lines	Key Findings
PROTAC Axl Degrader 1	AxI	10.34 μΜ	MDA-MB-231	Decreases Axl abundance in MDA-MB-231 cells.
5.53 μΜ	4T1			
PROTAC Axl Degrader 2	AxI	6.23 μM	MDA-MB-231	Decreases Axl abundance in MDA-MB-231 cells.
2.06 μΜ	4T1			

Alternative AxI-Targeting PROTACs and Their Selectivity

While direct kinome scan data for **PROTAC Axl Degrader 1** is lacking, research on other Axl-targeting PROTACs provides insights into the potential for achieving high selectivity. It is crucial to note that binding affinity does not always correlate with degradation efficacy, underscoring the importance of specific degradation profiling. For instance, one study reported a VHL-recruiting PROTAC that binds to Axl with a high affinity (Kd of 26 nM) but fails to induce its degradation at concentrations up to 10 μ M[1].

More recent developments have yielded Axl degraders with reported selectivity data. For example, a study on MERTK and AXL dual and pan-TAM degraders, KTX-652 and KTX-978, utilized quantitative proteomics to assess their selectivity against approximately 8,000 human proteins.



Compound	Target(s)	Selectivity Profile	Key Findings
Compound 6n	AxI	Not specified	Potently depletes Axl with a DC50 of 5 nM in MDA-MB-231 TNBC cells[2][3].
KTX-652	MERTK and Axl	Off-targets reported to not impact TAM biology.	Functions as a MERTK and Axl dual degrader[4].
KTX-978	Pan-TAM (TYRO3, Axl, MERTK)	No off-targets identified in a screen of ~8,000 proteins.	Functions as a pan- TAM degrader with the weakest degradation observed for AxI[4].

This data suggests that achieving high selectivity for Axl degradation is feasible, as demonstrated by compounds like KTX-978. The lack of off-targets in a broad proteomics screen is a significant finding that sets a benchmark for other Axl degraders.

Experimental Protocols

A comprehensive understanding of a PROTAC's selectivity is typically achieved through kinome-wide screening technologies. A widely used method is the KINOMEscan™ platform.

KINOMEscan™ Assay Principle

The KINOMEscan[™] platform employs a competition-based binding assay to quantify the interactions between a test compound and a large panel of kinases.

- Assay Components: The core components are DNA-tagged kinases, a ligand immobilized on a solid support (e.g., beads), and the test compound.
- Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

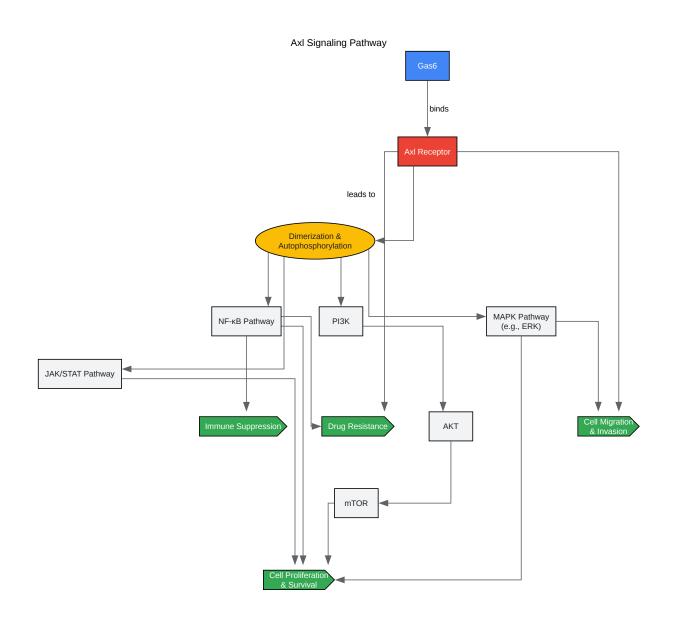


- Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
- Data Analysis: The results are typically reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a vehicle control. This "percent of control" value is then used to determine binding affinity (Kd) or selectivity scores.

Axl Signaling Pathway

AxI, a member of the TAM (Tyro3, AxI, Mer) family of receptor tyrosine kinases, plays a crucial role in various cellular processes. Its signaling is initiated by the binding of its ligand, Gas6 (Growth arrest-specific 6).





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Caption: A simplified diagram of the Axl signaling pathway.

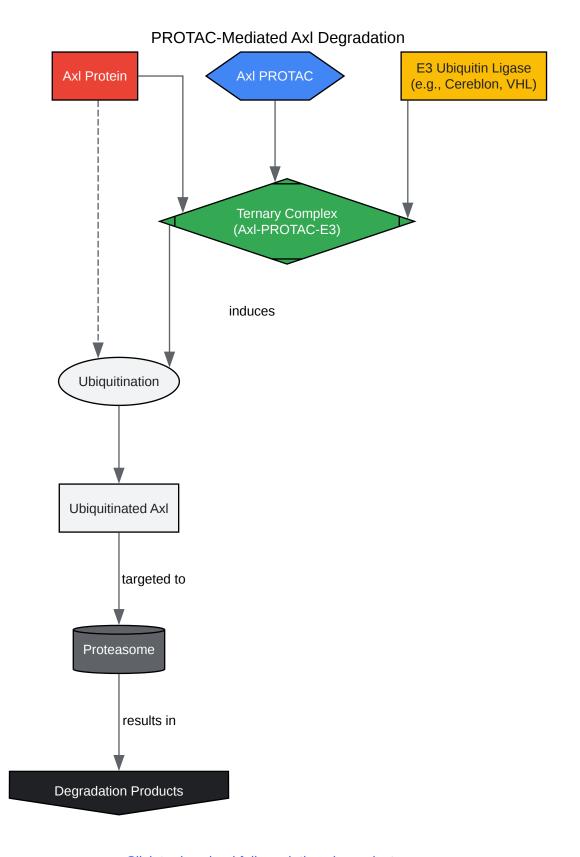


Upon Gas6 binding, AxI receptors dimerize and undergo autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. These pathways regulate critical cellular functions including proliferation, survival, migration, and invasion. Aberrant AxI signaling is a hallmark of several cancers and contributes to the development of therapeutic resistance.

PROTAC-Mediated Axl Degradation Workflow

The mechanism of action for an Axl-targeting PROTAC involves the formation of a ternary complex between the Axl protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Axl, marking it for degradation by the proteasome.





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Caption: The general mechanism of PROTAC-induced Axl degradation.



Conclusion

PROTAC Axl Degrader 1 demonstrates potent biological activity in degrading Axl in cancer cell lines. However, a complete understanding of its off-target profile requires comprehensive kinome-wide selectivity data. The high selectivity reported for other Axl-targeting PROTACs, such as KTX-978, highlights the feasibility of developing highly specific Axl degraders. Future studies providing a direct comparison of the kinome-wide selectivity of PROTAC Axl Degrader 1 with these and other alternatives will be crucial for its continued development and potential clinical translation. Researchers are encouraged to perform or consult comprehensive selectivity profiling to fully assess the therapeutic potential of any Axl-targeting PROTAC.

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